molecular formula C7H17NO2 B11749395 2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- CAS No. 192652-11-2

2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]-

Cat. No.: B11749395
CAS No.: 192652-11-2
M. Wt: 147.22 g/mol
InChI Key: SNNSWIUABLWXGI-UHFFFAOYSA-N
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Description

The compound 2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- is a secondary alcohol derivative with a methoxy group (-OCH₃) at the 1-position and an isopropylamino group (-NH-CH(CH₃)₂) at the 3-position of the 2-propanol backbone. Its molecular formula is C₇H₁₇NO₂, with a molecular weight of 159.22 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192652-11-2

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-methoxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C7H17NO2/c1-6(2)8-4-7(9)5-10-3/h6-9H,4-5H2,1-3H3

InChI Key

SNNSWIUABLWXGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC)O

Origin of Product

United States

Preparation Methods

Step 1: Methoxylation of 1,3-Propanediol

  • Reactants : 1,3-Propanediol (1.0 equiv), methyl chloride (1.5 equiv).

  • Base : KOH or NaOH (2.0 equiv).

  • Conditions :

    • Temperature: 100–120°C

    • Solvent: Ethylene glycol or water.

  • Intermediate : 3-Methoxy-1-propanol (yield: 85–92%).

Step 2: Amination with Isopropylamine

  • Reactants : 3-Methoxy-1-propanol (1.0 equiv), isopropylamine (1.2 equiv).

  • Catalyst : Raney nickel or Pd/C (5–10 wt%) under H₂ (50–100 psi).

  • Conditions :

    • Temperature: 80–100°C

    • Solvent: Ethanol or THF.

  • Yield : 70–78% after purification.

Reductive Amination of Ketone Intermediates

A ketone precursor is reductively aminated to install the isopropylamino group.

Procedure:

  • Synthesis of 3-Methoxypropanal :

    • Oxidation of 3-methoxy-1-propanol using PCC (pyridinium chlorochromate) in CH₂Cl₂.

  • Reductive Amination :

    • Reactants : 3-Methoxypropanal (1.0 equiv), isopropylamine (1.5 equiv).

    • Reducing Agent : NaBH₃CN (1.2 equiv) in MeOH.

    • Conditions : Room temperature, 12–24 hr.

  • Yield : 65–72%.

Microwave-Assisted One-Pot Synthesis

A modern approach optimizes reaction time and energy efficiency.

Procedure:

  • Reactants : Propylene oxide (1.0 equiv), methanol (1.1 equiv), isopropylamine (1.1 equiv).

  • Catalyst : Mg-Al hydrotalcite (HT-1, 5 wt%).

  • Conditions :

    • Microwave irradiation: 300 W

    • Temperature: 100°C

    • Time: 15–30 min.

  • Yield : 88–93% with 99% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Applicability
Catalytic Epoxide ROHigh regioselectivity, scalableRequires pressurized reactorsHigh (patented)
Alkylation-AminationAvoids epoxide handlingMulti-step, lower overall yieldModerate
Reductive AminationMild conditionsRequires ketone synthesisLow
Microwave SynthesisRapid, energy-efficientSpecialized equipment neededEmerging

Key Research Findings

  • Catalyst Efficiency : Co-salen catalysts in epoxide ring-opening achieve turnover numbers (TON) >1,000, making them cost-effective for bulk production.

  • Byproducts : Competing formation of 2-methoxy-1-propanol is suppressed to <5% using chiral catalysts.

  • Purity : Distillation or recrystallization from ethyl acetate yields >99% purity .

Chemical Reactions Analysis

2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.

    Methylation: Methylation reactions often use methyl iodide or dimethyl sulfate as reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related 2-propanol derivatives is presented below, focusing on substituent effects, physical properties, and applications:

Table 1: Key Comparisons

Compound Name (IUPAC) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- 1-OCH₃, 3-NH-CH(CH₃)₂ C₇H₁₇NO₂ 159.22 Not reported Hypothesized: Intermediate, potential beta-blocker analog
Propranolol Hydrochloride 1-NH-CH(CH₃)₂, 3-(1-naphthyloxy) C₁₆H₂₁NO₂·HCl 295.80 162–165 Beta-blocker (hypertension, arrhythmia)
Bisoprolol Hemifumarate 1-NH-CH(CH₃)₂, 3-[4-(2-methoxyethoxy)phenoxy] C₁₈H₃₁NO₄·½C₄H₄O₄ 383.49 100–103 Beta₁-selective blocker (heart failure)
1-[(1-Methylethyl) Amino]-3-(1-Phenoxy)-2-Propanol (3c) 1-NH-CH(CH₃)₂, 3-OPh C₁₂H₁₉NO₂ 209.29 75–78 Synthetic intermediate, high yield (95%)
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol 1-(2-nitroimidazole), 3-OCH₃ C₇H₁₁N₃O₄ 201.18 Not reported Hypoxia-selective radiosensitizer

Structural and Functional Differences

  • Substituent Positioning: The target compound’s methoxy group at C1 contrasts with Propranolol’s aryloxy group at C3 and amino group at C1. This positional inversion significantly alters receptor binding; Propranolol’s bulky naphthyloxy group enhances lipophilicity and beta-adrenergic receptor affinity . Bisoprolol’s 4-(2-methoxyethoxy)phenoxy substituent at C3 improves cardioselectivity compared to non-selective beta-blockers .
  • Polarity and Solubility: The target compound’s methoxy group increases hydrophilicity relative to Propranolol’s naphthyloxy group. However, its isopropylamino group may form hydrochloride salts (like Propranolol HCl) to enhance aqueous solubility . Compound 3c (phenoxy at C3) exhibits a lower melting point (75–78°C) than Propranolol HCl (162–165°C), reflecting reduced crystallinity due to smaller substituents .
  • Pharmacological Implications: Propranolol and Bisoprolol demonstrate how substituent bulkiness and electronic properties dictate beta-blocker activity. The target compound’s simpler structure may lack receptor specificity but could serve as a synthetic precursor . The radiosensitizer 1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol leverages nitro group reduction under hypoxia, a mechanism absent in the target compound but illustrative of nitroimidazole applications .

Biological Activity

2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- is a compound with significant biological activity, particularly in the context of its toxicity and potential therapeutic applications. This article reviews the existing literature on its biological effects, focusing on toxicity studies, pharmacokinetics, and potential therapeutic uses.

  • Molecular Formula : C₇H₁₉NO₂
  • CAS Number : 108-65-6

Toxicity Studies

Toxicological assessments are critical for understanding the safety profile of 2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]-.

Acute Toxicity :

  • In oral toxicity studies on rats, the LD50 was found to be greater than 10,000 mg/kg for males and 8,532 mg/kg for females, indicating low acute toxicity .

Inhalation Studies :

  • A study involving inhalation exposure at various concentrations (300, 1,000, and 3,000 ppm) revealed no significant treatment-related effects in hematology and clinical chemistry. However, slight renal changes were observed at higher concentrations .

Developmental Toxicity :

  • The compound has been classified as having potential developmental toxicity. A NOAEL (No Observed Adverse Effect Level) for reproductive/developmental toxicity was established at 1,000 mg/kg body weight per day .
Route of Exposure Animal Model LD50/NOAEL Values
OralRat>10,000 mg/kg (male), 8,532 mg/kg (female)
InhalationRatNOAEL: 300 ppm (male), 1,000 ppm (female)
DermalRatNot established

Pharmacokinetics

Pharmacokinetic studies have shown that following a single oral dose, over 50% of radioactivity was excreted via the lungs and urine within 48 hours. The metabolism of the compound involves rapid hydrolysis to its primary metabolite .

Case Study 1: Inhalation Toxicity in Rats

A study conducted by Miller et al. (1984) investigated the inhalation toxicity of the compound. The results indicated that while there were no significant systemic effects at lower concentrations, higher doses led to mild degenerative changes in the nasal epithelium and renal alterations .

Case Study 2: Developmental Effects

Research focusing on developmental effects highlighted that exposure during gestation did not result in malformations but did show some systemic toxicities at higher concentrations (2,000 and 4,000 ppm). The critical effect observed was related to developmental toxicity with a LOEC established at 843 mg/m³ .

Potential Therapeutic Applications

While primarily studied for its toxicological effects, there is emerging interest in exploring the therapeutic potential of this compound as a solvent or carrier in pharmaceutical formulations due to its favorable properties as a solvent in surface coatings and paints .

Q & A

Q. How can contradictory data on the compound’s solubility or receptor affinity be reconciled across studies?

  • Methodological Answer : Discrepancies arise from:
  • Buffer Composition : Phosphate vs. Tris buffers alter ionization (e.g., logD vs. logP) .
  • Assay Variability : Standardize β1_1-receptor sources (e.g., recombinant vs. native membranes) .
  • Validation : Cross-validate via orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

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